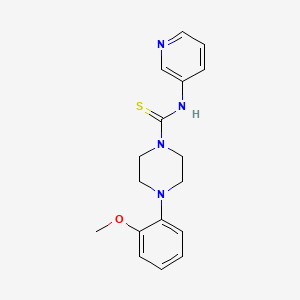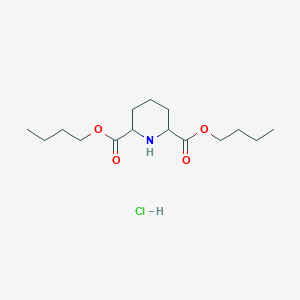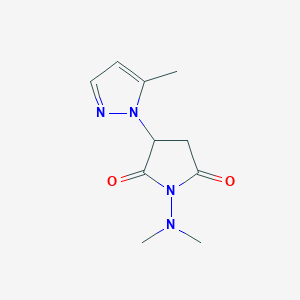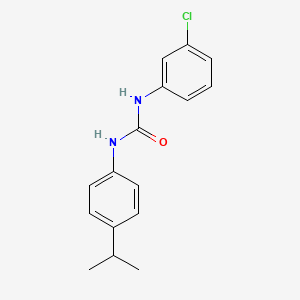![molecular formula C18H18N2O2S B5518968 4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5518968.png)
4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoxalinone derivatives involves various strategies, including the treatment of 2-phenylquinolin-4(1H)-ones with sodium dichloroisocyanurate in methanolic aqueous alkali, leading to the formation of novel quinolinone derivatives. This process highlights the versatility and reactivity of quinolinones under different conditions, leading to a variety of derivatives including quinoxalinone-based compounds (Staskun & Es, 1993).
Molecular Structure Analysis
Quinoxalinone derivatives, including "4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone", often exhibit unique molecular structures characterized by the presence of an enamine form. This structural aspect is crucial for their chemical behavior and interactions. Studies on similar compounds have shown that they can exist in an enamine form with internal chelation both in crystalline and solution states, as evidenced by spectroscopic data (Iwanami & Inagaki, 1976).
Chemical Reactions and Properties
Quinoxalinones undergo a variety of chemical reactions, reflecting their diverse chemical properties. For instance, reactions involving the initial ring opening followed by nucleophilic attack and subsequent rearrangement lead to the formation of nitrogen heterocyclic compounds. Such methodologies highlight the synthetic utility of quinoxalinone derivatives in producing biologically active molecules (Porashar et al., 2022).
科学的研究の応用
Fluorogenic Probe Development Quinoxalinones, such as 4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone, have been explored for their potential in developing fluorogenic probes. A study delved into the photophysical properties of selected 3-benzoylquinoxalin-2-ones, highlighting their application in creating a chemoprobe for the detection of hydrogen sulfide, showcasing their fluorescence behavior and utility in biological research (Renault, Renard, & Sabot, 2017).
Anticancer Activity Research has also focused on the synthesis and evaluation of new quinoxaline derivatives, including those similar to 4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone, for their in vitro anticancer activities. A study synthesized and assessed 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives, revealing significant anticancer activity against various human tumor cell lines, indicating the potential for these compounds in improving chemotherapeutic treatments (Zarranz, Jaso, Aldana, & Monge, 2004).
Phosphine Ligands for Catalysis Another interesting application is in the field of catalysis, where derivatives of quinoxaline have been utilized to create rigid P-chiral phosphine ligands. These ligands, such as those derived from quinoxalinone structures, have shown promising results in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This has implications for the efficient preparation of chiral pharmaceutical ingredients, demonstrating the versatile chemical utility of quinoxalinone derivatives (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Synthetic Chemistry and Drug Development Quinoxalinone, especially derivatives like 4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone, play a pivotal role in drug development due to their presence in numerous pharmacologically active compounds. Their synthetic versatility allows for the generation of a wide array of bioactive derivatives, highlighting their importance in medicinal chemistry for the creation of new therapeutic agents (Shi, Hu, Wu, Zhou, Zhou, & Li, 2017).
将来の方向性
特性
IUPAC Name |
4-(2-propan-2-ylsulfanylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12(2)23-16-10-6-3-7-13(16)18(22)20-11-17(21)19-14-8-4-5-9-15(14)20/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTGHDJBRNFQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B5518894.png)
![9-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518904.png)


![2-(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxo-N-phenylacetamide](/img/structure/B5518921.png)
![2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-methylphenyl)acetamide](/img/structure/B5518926.png)
![N-[2-(dimethylamino)-4-quinolinyl]benzamide](/img/structure/B5518935.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5518952.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5518958.png)
![5-methyl-2-[2-oxo-2-(2-phenyl-1-azetidinyl)ethyl]-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518964.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5518972.png)
